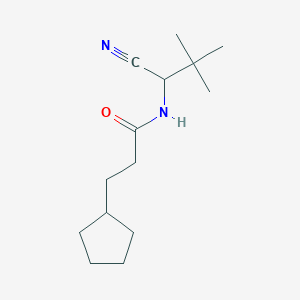
N-(1-cyano-2,2-dimethylpropyl)-3-cyclopentylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-2,2-dimethylpropyl)-3-cyclopentylpropanamide, also known as CPP-115, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain.
Mechanism of Action
N-(1-cyano-2,2-dimethylpropyl)-3-cyclopentylpropanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(1-cyano-2,2-dimethylpropyl)-3-cyclopentylpropanamide increases the levels of GABA in the brain, which can have a calming effect and reduce anxiety and seizures.
Biochemical and Physiological Effects:
N-(1-cyano-2,2-dimethylpropyl)-3-cyclopentylpropanamide has been shown to increase the levels of GABA in the brain, which can have a calming effect and reduce anxiety and seizures. It has also been shown to reduce the rewarding effects of cocaine in animal models. In addition, N-(1-cyano-2,2-dimethylpropyl)-3-cyclopentylpropanamide has been found to have neuroprotective effects in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-cyano-2,2-dimethylpropyl)-3-cyclopentylpropanamide in lab experiments is its potency as a GABA aminotransferase inhibitor. This makes it a useful tool for studying the role of GABA in the brain and its potential therapeutic applications. However, one limitation is that N-(1-cyano-2,2-dimethylpropyl)-3-cyclopentylpropanamide is not selective for GABA aminotransferase, and can also inhibit other enzymes in the brain. This can make it difficult to tease apart the specific effects of GABA inhibition.
Future Directions
There are several future directions for research on N-(1-cyano-2,2-dimethylpropyl)-3-cyclopentylpropanamide. One area of interest is its potential use in the treatment of cocaine addiction. Further studies are needed to determine the optimal dosage and treatment regimen for this application. Another area of interest is its potential use in the treatment of epilepsy, as it has been found to have neuroprotective effects in animal models. Finally, more research is needed to understand the specific effects of GABA inhibition in the brain, and how this can be harnessed for therapeutic applications.
Synthesis Methods
N-(1-cyano-2,2-dimethylpropyl)-3-cyclopentylpropanamide can be synthesized through a multi-step process involving the reaction of cyclopentanone with 2,2-dimethylpropanal, followed by cyanation and amidation reactions. The final product is a white crystalline solid with a melting point of 139-141°C.
Scientific Research Applications
N-(1-cyano-2,2-dimethylpropyl)-3-cyclopentylpropanamide has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to increase the levels of GABA in the brain, which can have a calming effect and reduce anxiety and seizures. N-(1-cyano-2,2-dimethylpropyl)-3-cyclopentylpropanamide has also been investigated for its potential use in the treatment of cocaine addiction, as it has been shown to reduce the rewarding effects of cocaine in animal models.
properties
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-14(2,3)12(10-15)16-13(17)9-8-11-6-4-5-7-11/h11-12H,4-9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWLGFZIOMCFSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)CCC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2,2-dimethylpropyl)-3-cyclopentylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromo-3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![Tert-butyl 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B2985169.png)


![6-Tert-butyl-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2985177.png)

![Tert-butyl 8-(5-bromopyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2985180.png)

![N-[3,5-bis(trifluoromethyl)cyclohexyl]-6-chloropyridine-3-carboxamide](/img/structure/B2985182.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-chlorophenyl)urea](/img/structure/B2985184.png)

![6-Benzyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2985186.png)
